molecular formula C11H18O2 B12801721 1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis- CAS No. 91069-40-8

1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis-

Cat. No.: B12801721
CAS No.: 91069-40-8
M. Wt: 182.26 g/mol
InChI Key: GITDWIBIPJFPDK-UHFFFAOYSA-N
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Description

1-Oxaspiro(45)decan-2-one, 8-ethyl-, cis- is a chemical compound with the molecular formula C11H18O2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis- typically involves the reaction of cyclohexanone with ethyl bromoacetate in the presence of a base, followed by cyclization to form the spiro compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its unique spiro structure allows it to fit into enzyme active sites, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, trans-: This is a stereoisomer of the cis- form, with different spatial arrangement of atoms.

    1,4-Dioxaspiro(4.5)decan-8-one: Another spiro compound with a different ring structure.

Uniqueness

1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis- is unique due to its specific stereochemistry and the presence of an ethyl group at the 8th position. This gives it distinct chemical properties and reactivity compared to its isomers and other spiro compounds.

Properties

CAS No.

91069-40-8

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

8-ethyl-1-oxaspiro[4.5]decan-2-one

InChI

InChI=1S/C11H18O2/c1-2-9-3-6-11(7-4-9)8-5-10(12)13-11/h9H,2-8H2,1H3

InChI Key

GITDWIBIPJFPDK-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(CC1)CCC(=O)O2

Origin of Product

United States

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